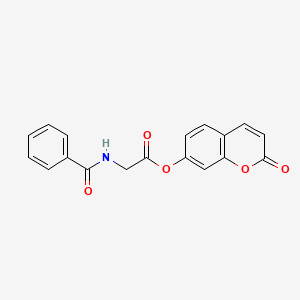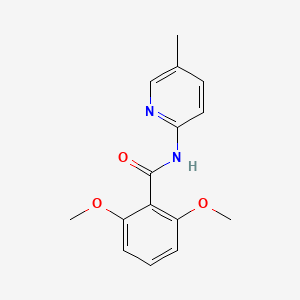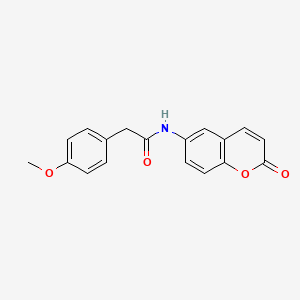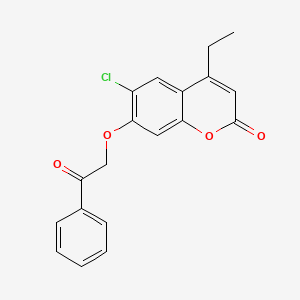![molecular formula C21H20N4O2 B11158092 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11158092.png)
1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a quinoline and pyridine moiety linked through a piperazine ring, making it a versatile candidate for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compoundsThe final step often includes the acetylation of the piperazine nitrogen to yield the target compound .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure selective and efficient transformations .
Aplicaciones Científicas De Investigación
1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Preliminary studies suggest its use in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with various molecular targets, including enzymes and receptors. The quinoline and pyridine moieties allow it to bind to specific sites on proteins, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The piperazine ring enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Comparación Con Compuestos Similares
Similar compounds include other quinoline and pyridine derivatives, such as:
Quinoline N-oxides: Known for their antimicrobial properties.
Pyridine carboxamides: Used in drug development for their ability to inhibit specific enzymes.
Piperazine derivatives: Commonly used in pharmaceuticals for their versatile chemical properties.
What sets 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone apart is its unique combination of these moieties, providing a broader range of applications and enhanced biological activity .
Propiedades
Fórmula molecular |
C21H20N4O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-[4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N4O2/c1-15(26)24-9-11-25(12-10-24)21(27)18-13-20(16-5-4-8-22-14-16)23-19-7-3-2-6-17(18)19/h2-8,13-14H,9-12H2,1H3 |
Clave InChI |
FKKRQARENBYWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-N-(2-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11158011.png)
![ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158013.png)

![ethyl 2-[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11158020.png)
![N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11158025.png)

![methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B11158030.png)
![6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158032.png)

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid](/img/structure/B11158040.png)
![3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11158056.png)
![(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11158083.png)


